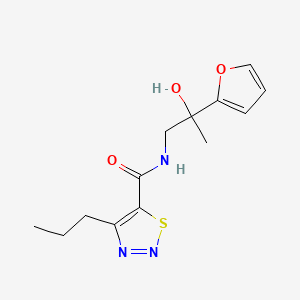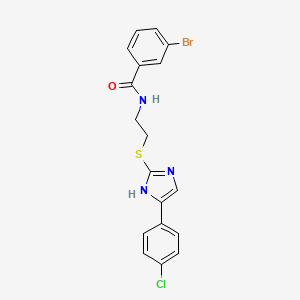
3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that features a bromine atom, a chlorophenyl group, and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps. One common approach is to start with the bromination of a benzamide precursor. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum chloride. The next step involves the introduction of the imidazole ring, which can be achieved through a cyclization reaction using appropriate reagents and conditions. Finally, the chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
科学研究应用
3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The bromine atom can participate in halogen bonding, further influencing the compound’s interactions with biological molecules.
相似化合物的比较
Similar Compounds
- 3-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- 3-bromo-N-(2-((5-(4-methylphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- 3-bromo-N-(2-((5-(4-nitrophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
Uniqueness
Compared to similar compounds, 3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the bromine atom, imidazole ring, and chlorophenyl group provides a distinct set of properties that can be leveraged in various applications.
属性
IUPAC Name |
3-bromo-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3OS/c19-14-3-1-2-13(10-14)17(24)21-8-9-25-18-22-11-16(23-18)12-4-6-15(20)7-5-12/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRFFQQEBGXCAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-TERT-BUTYL-4-[(2,4-DIMETHYLPIPERAZIN-1-YL)METHYL]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2396420.png)
![N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2396422.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2396423.png)
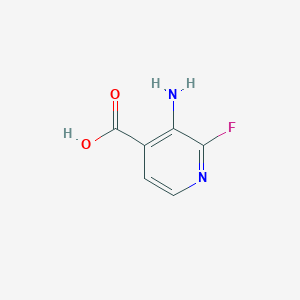

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B2396428.png)
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)
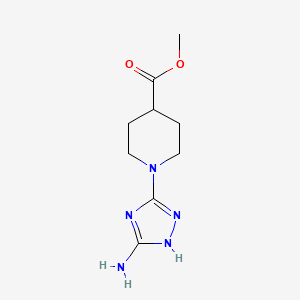
![Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate](/img/structure/B2396432.png)
![2-[9-(3-METHOXYPHENYL)-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE](/img/structure/B2396435.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2396436.png)
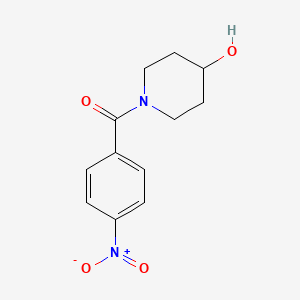
![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2396440.png)
